molecular formula C15H16O6 B2900306 Methyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-11-7

Methyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2900306
CAS No.: 300674-11-7
M. Wt: 292.287
InChI Key: KVMPPQCVWAUUMU-UHFFFAOYSA-N
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Description

Methyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a methoxy-oxo-propyl ester substituent at the 5-position and a methyl ester at the 3-position. Benzofuran derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s structural features, such as ester groups and substitution patterns, influence its physicochemical properties and interactions with biological targets. Below, we compare it with structurally similar analogues to highlight key differences in structure, activity, and applications.

Properties

IUPAC Name

methyl 5-(1-methoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-8-13(15(17)19-4)11-7-10(5-6-12(11)21-8)20-9(2)14(16)18-3/h5-7,9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMPPQCVWAUUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(C)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the ester group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzofuran ring .

Scientific Research Applications

Methyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ester Group Modifications

Compound Name Substituent at 5-Position Substituent at 3-Position Molecular Weight (g/mol) Key Features
Target Compound (1-Methoxy-1-oxopropan-2-yl)oxy Methyl ester 328.3 Balanced lipophilicity, moderate steric bulk
Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate (1-Ethoxy-1-oxopropan-2-yl)oxy Ethyl ester 356.4 Increased lipophilicity, slower hydrolysis
Isopropyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate (1-Methoxy-1-oxopropan-2-yl)oxy Isopropyl ester 370.4 Enhanced steric hindrance, reduced solubility
Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (pivaloyl derivative) Pivaloyl (2,2-dimethylpropanoyl) Methyl ester 356.4 High metabolic stability, bulky substituent

Key Observations :

  • Ethyl vs.
  • Isopropyl Ester : The isopropyl group in introduces steric bulk, which may reduce solubility but improve metabolic stability.
  • Pivaloyl Substituent : The bulky pivaloyl group in likely hinders enzymatic degradation, extending half-life in biological systems.

Halogenated and Aromatic Modifications

Compound Name Substituent at 5-Position Key Functional Groups Molecular Weight (g/mol) Biological Relevance
Methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 4-Bromobenzoyl Bromine, aromatic ring 389.2 Enhanced electronic effects, potential antimicrobial activity
2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 4-Chlorobenzyloxy Chlorine, methoxyethyl ester 394.8 Increased polarity, possible CNS activity
Methyl 5-[isonicotinoyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate Isonicotinoyl-phenylsulfonyl Sulfonamide, pyridine ring 450.5 Targeted receptor interactions (e.g., kinase inhibition)

Key Observations :

  • Halogenation : Bromine () and chlorine () introduce electronegative groups, altering electron distribution in the benzofuran ring. This may enhance binding to hydrophobic pockets in proteins.
  • Sulfonamide and Pyridine Groups : The complex substituent in suggests designed specificity for enzymes or receptors, contrasting with the simpler ester-based target compound.

Physicochemical Properties

  • Solubility : The target compound’s methyl ester and methoxy-oxo-propyl groups balance polarity and lipophilicity. Ethyl/isopropyl esters () reduce aqueous solubility, while pivaloyl derivatives () are highly lipophilic.
  • Stability : Bulkier groups (e.g., pivaloyl in ) resist hydrolysis, whereas halogenated derivatives () may exhibit greater chemical stability under acidic conditions.

Antimicrobial Activity

  • highlights that halogenation (e.g., chloro, bromo) in benzofuran derivatives enhances antimicrobial activity against Gram-positive bacteria and fungi . The target compound’s lack of halogens may result in lower potency but reduced toxicity.
  • Aminoalkyl derivatives in show improved activity due to increased basicity, a feature absent in the target compound.

Biological Activity

Methyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a compound belonging to the class of benzofuran derivatives. Its unique structural characteristics, including a methoxy group and a carboxylate ester, suggest potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C14H16O5C_{14}H_{16}O_{5}. The benzofuran core structure, characterized by a fused benzene and furan ring system, is known for its diverse biological activities. The presence of functional groups such as methoxy and carboxylate enhances its reactivity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of benzofuran can effectively inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. For example, a study on related benzofuran compounds demonstrated their efficacy against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Benzofuran derivatives have also been reported to possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Anticancer Potential

The anticancer properties of this compound are being investigated due to the structural similarities with other known anticancer agents. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of several benzofuran derivatives, including this compound. The results indicated that these compounds exhibited potent activity against a range of microorganisms, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that the compound could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential utility in treating inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameStructureAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundStructureHighModerateUnder Investigation
Benzofuran Derivative AStructureModerateHighHigh
Benzofuran Derivative BStructureLowModerateModerate

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